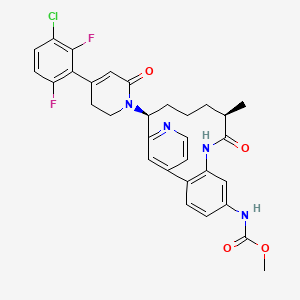

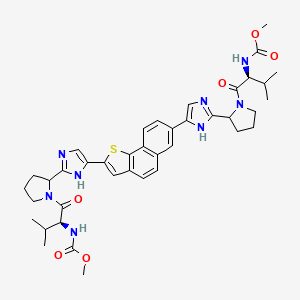

FXIa-IN-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

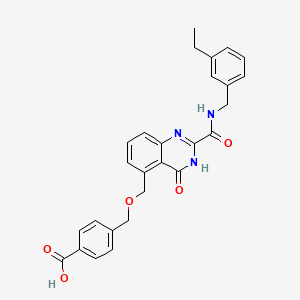

FXIa-IN-6 is a compound that has emerged as a promising therapeutic target for treating thrombotic diseases. It is a factor XIa inhibitor, which means it plays a role in inhibiting the activity of factor XIa, an enzyme involved in the blood coagulation process . This compound is particularly significant in the context of anticoagulation therapy, as it aims to reduce the risk of thrombotic events without increasing the risk of bleeding .

Vorbereitungsmethoden

The synthesis of FXIa-IN-6 involves multiple steps of chemical reactions. One of the synthetic routes includes the use of bicyclic isoquinoline and naphthalene fragments . The target compounds with isoquinoline ring are synthesized via 13 steps of chemical reactions . Substituents within the rings are investigated to elucidate the structural determinants governing selective or dual inhibition of FXIa and Plasma Kallikrein . Industrial production methods for this compound are not extensively documented, but the synthesis generally involves complex organic chemistry techniques and precise reaction conditions.

Analyse Chemischer Reaktionen

FXIa-IN-6 undergoes various types of chemical reactions, including substitution and addition reactions . Common reagents used in these reactions include carboxylic acid moieties, steric hindrance, and hydrogen-bond receptor functional groups . The major products formed from these reactions are compounds that exhibit selective inhibition of FXIa over Plasma Kallikrein . The structure-activity relationships (SARs) play a crucial role in determining the selectivity and potency of the compound .

Wissenschaftliche Forschungsanwendungen

FXIa-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of factor XIa inhibitors . In biology and medicine, this compound is being investigated for its potential to treat thrombotic diseases such as myocardial infarction, ischemic stroke, deep vein thrombosis, and pulmonary embolism . The compound is also being explored for its ability to extend plasma coagulation time in a dose-dependent manner . In the pharmaceutical industry, this compound is considered a promising lead compound for the development of highly effective FXIa inhibitors .

Wirkmechanismus

The mechanism of action of FXIa-IN-6 involves the inhibition of factor XIa, an enzyme that plays a key role in the activation and amplification of the coagulation cascade via the intrinsic pathway . By inhibiting factor XIa, this compound reduces the generation of thrombin, which in turn decreases the formation of fibrin, the structural backbone of a thrombus or blood clot . This inhibition helps in preventing thrombotic events without significantly impairing hemostasis .

Vergleich Mit ähnlichen Verbindungen

FXIa-IN-6 is compared with other similar compounds such as asundexian and other factor XIa inhibitors . The uniqueness of this compound lies in its selective inhibition of FXIa over Plasma Kallikrein, which is achieved through the structural determinants within its bicyclic isoquinoline and naphthalene rings . Similar compounds include other FXIa inhibitors that have been designed with different structural motifs to achieve selective inhibition . The comparison highlights the potential of this compound as a lead compound for developing effective anticoagulants with reduced bleeding risk .

Eigenschaften

Molekularformel |

C31H29ClF2N4O4 |

|---|---|

Molekulargewicht |

595.0 g/mol |

IUPAC-Name |

methyl N-[(10R,14S)-14-[4-(3-chloro-2,6-difluorophenyl)-6-oxo-2,3-dihydropyridin-1-yl]-10-methyl-9-oxo-8,16-diazatricyclo[13.3.1.02,7]nonadeca-1(19),2(7),3,5,15,17-hexaen-5-yl]carbamate |

InChI |

InChI=1S/C31H29ClF2N4O4/c1-17-4-3-5-26(38-13-11-19(15-27(38)39)28-23(33)9-8-22(32)29(28)34)25-14-18(10-12-35-25)21-7-6-20(36-31(41)42-2)16-24(21)37-30(17)40/h6-10,12,14-17,26H,3-5,11,13H2,1-2H3,(H,36,41)(H,37,40)/t17-,26+/m1/s1 |

InChI-Schlüssel |

AXXYATYQRMPQSN-QUGAMOGWSA-N |

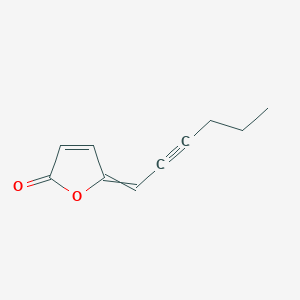

Isomerische SMILES |

C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=C(C=C3)NC(=O)OC)NC1=O)N4CCC(=CC4=O)C5=C(C=CC(=C5F)Cl)F |

Kanonische SMILES |

CC1CCCC(C2=NC=CC(=C2)C3=C(C=C(C=C3)NC(=O)OC)NC1=O)N4CCC(=CC4=O)C5=C(C=CC(=C5F)Cl)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)

![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)

![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)

![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)